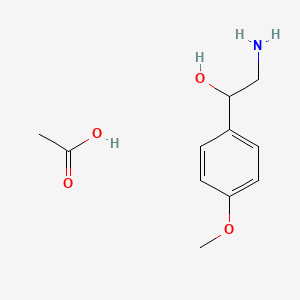
beta-Hydroxy-p-methoxyphenethylammonium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Hydroxy-p-methoxyphenethylammonium acetate: is an organic compound with the molecular formula C11H17NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxy group, a methoxy group, and an ammonium acetate moiety attached to a phenethyl backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-p-methoxyphenethylammonium acetate typically involves the reaction of p-methoxyphenethylamine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{p-Methoxyphenethylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenethylammonium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in biochemical pathways.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications.
- Investigated for its pharmacological properties and effects on cellular processes.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials and compounds.
Wirkmechanismus
The mechanism of action of beta-Hydroxy-p-methoxyphenethylammonium acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxy and methoxy groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
p-Methoxyphenethylamine: Lacks the hydroxy group and acetate moiety.
beta-Hydroxyphenethylamine: Lacks the methoxy group and acetate moiety.
Phenethylammonium acetate: Lacks the hydroxy and methoxy groups.
Uniqueness: beta-Hydroxy-p-methoxyphenethylammonium acetate is unique due to the presence of both hydroxy and methoxy groups, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
93981-57-8 |
|---|---|
Molekularformel |
C11H17NO4 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
acetic acid;2-amino-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H13NO2.C2H4O2/c1-12-8-4-2-7(3-5-8)9(11)6-10;1-2(3)4/h2-5,9,11H,6,10H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
CNYMZANKMVCEOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC=C(C=C1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


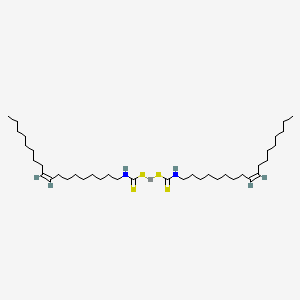
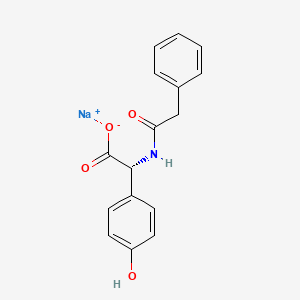
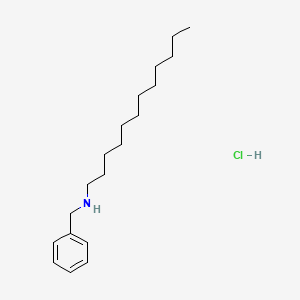
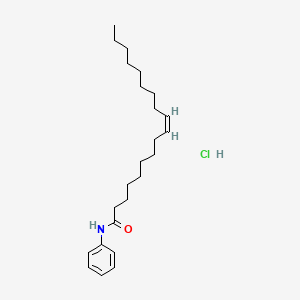


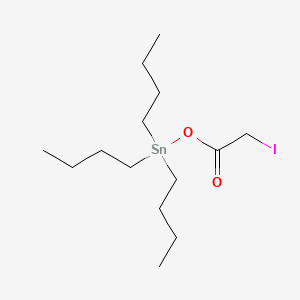
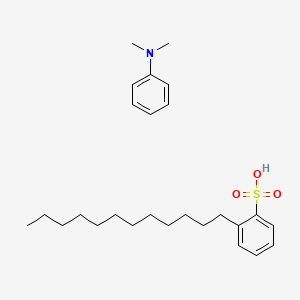
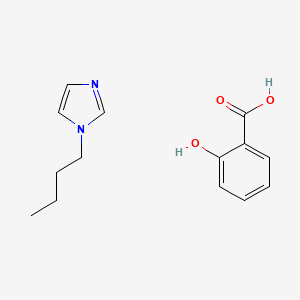

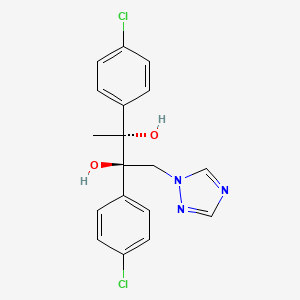

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)

